N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a complex organic compound that features a biphenyl group, a fluorophenyl group, and an oxazole ring
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withT-type Ca 2+ channels . These channels play a crucial role in various physiological processes, including cardiac and smooth muscle contraction, hormone secretion, and neuronal firing .
Mode of Action
Related compounds have been shown to exert inhibitory activity against t-type ca 2+ channels . This inhibition can alter the flow of calcium ions, which can affect the function of the cells where these channels are present .
Biochemical Pathways
The inhibition of t-type ca 2+ channels can potentially affect a variety of biochemical pathways, given the widespread role of these channels in cellular functions .
Result of Action
A related compound has been shown to lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia , suggesting potential antihypertensive effects.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the biphenyl and fluorophenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: Introduction of the biphenyl and fluorophenyl groups using palladium-catalyzed coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The biphenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-fluorophenyl)[1,1’-biphenyl]-4-carboxamide
- N-(2-Fluorophenyl)biphenyl-4-carboxamide
Uniqueness
N-([1,1’-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is unique due to its specific combination of biphenyl, fluorophenyl, and oxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-phenylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-17-12-10-16(11-13-17)20-14-24-22(27-20)21(26)25-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-14H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQSYFWYUQUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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